AZ4800 was developed as part of research into gamma-secretase modulators, which are compounds that influence the activity of gamma-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein. This modulation is crucial in Alzheimer's disease pathology, as excessive accumulation of amyloid-beta peptides is a hallmark of the disease. AZ4800 belongs to a class of compounds designed to selectively inhibit gamma-secretase without affecting other critical signaling pathways mediated by this enzyme, such as Notch signaling .
The synthesis of AZ4800 follows established chemical protocols that involve multiple steps to ensure purity and efficacy. The compound is synthesized using a combination of organic reactions that typically include:
The synthesis typically involves:
AZ4800 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a gamma-secretase modulator. The detailed molecular formula and structural representation can be derived from its chemical synthesis pathway.
The molecular weight of AZ4800 is approximately 1226886-78-7, which is indicative of its size and complexity. The structural formula includes various heterocyclic components that enhance its binding affinity to the target enzyme .
AZ4800 participates in several chemical reactions during its synthesis and application:
The reactions are typically monitored using high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the levels of amyloid-beta before and after treatment with AZ4800. The IC50 values for the modulation of amyloid-beta production provide insight into its potency .
AZ4800 modulates the activity of gamma-secretase by binding to the enzyme and altering its cleavage pattern on amyloid precursor protein. This results in decreased production of toxic amyloid-beta peptides while sparing other important substrates like Notch.
Studies have shown that AZ4800 can significantly reduce levels of amyloid-beta 42 in cell cultures, indicating its potential effectiveness in reducing plaque formation associated with Alzheimer's disease .
AZ4800 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that AZ4800 maintains its activity over a range of pH levels typical in biological systems .
AZ4800 has significant potential applications in scientific research, particularly in:
AZ4800 (MedKoo Cat#: 531506; CAS#1226886-78-7) is a heterocyclic gamma-secretase modulator (GSM) developed to selectively target amyloid-β (Aβ) peptide production in Alzheimer’s disease (AD). Unlike gamma-secretase inhibitors (GSIs), which broadly block protease activity, AZ4800 shifts Aβ cleavage kinetics, reducing pathogenic Aβ42 isoforms while increasing shorter Aβ38 peptides. This substrate-specific modulation preserves physiological γ-secretase functions, particularly Notch signaling—a critical advantage over failed GSIs like semagacestat [5] [10].
Preclinical studies demonstrate AZ4800’s efficacy in combination therapies. When co-administered with the BACE1 inhibitor AZ3971 in murine AD models, AZ4800 synergistically suppressed amyloidogenic Aβ production. This dual approach addresses sequential APP proteolysis by β- and γ-secretases, achieving deeper suppression of neurotoxic aggregates than monotherapies [2]. Structurally, AZ4800’s pyrano[4,3-d]pyrimidine core (MW: 435.53 g/mol; Formula: C₂₄H₂₉N₅O₃) enables optimal blood-brain barrier penetration, as evidenced by reduced cerebral Aβ plaques in treated models [2] [8].
Table 1: Key Properties of AZ4800
Property | Value |
---|---|
Chemical Name | 4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine |
Molecular Weight | 435.53 g/mol |
Solubility | >98% purity in DMSO |
Primary Target | γ-Secretase complex |
Therapeutic Class | Second-generation heterocyclic GSM |
The discovery of AZ4800 emerged from efforts to overcome limitations of first-generation GSMs, such as tarenflurbil, which exhibited weak potency (Aβ42 IC₅₀ ~200–300 μM) and poor central nervous system bioavailability. Second-generation heterocyclic GSMs like AZ4800 were designed for enhanced target engagement and brain exposure [8] [10].
Patent landscape analysis reveals strategic protections for AZ4800’s scaffold. Key strategies include:
Table 2: Patent and Development Timeline
Phase | Key Milestones |
---|---|
Preclinical Research | Identification of pyrano[4,3-d]pyrimidine scaffold |
IP Protection | Structural patents filed for core chemotype |
Development Status | Available for custom synthesis (non-GMP) |
AZ4800 belongs to the non-NSAID-derived heterocyclic GSM subclass, distinguished from carboxylic acid-based predecessors (e.g., NSAID derivatives) by its fused pyrimidine-imidazole architecture. This classification confers three mechanistic advantages:
Structurally, AZ4800 features:
Table 3: Structural and Functional Comparison of GSM Classes
Feature | Carboxylic Acid GSMs | Heterocyclic GSMs (AZ4800) |
---|---|---|
Core Structure | Arylpropionic acid (e.g., flurbiprofen) | Pyrano[4,3-d]pyrimidine |
Aβ42 IC₅₀ | 50–300 μM | 10–100 nM |
Notch Inhibition | Minimal | Undetectable |
Binding Site | Substrate docking site | Presenilin catalytic pocket |
Brain Penetration | Low (logP <2) | High (logP >3) |
Mechanistically, AZ4800 stabilizes γ-secretase in a closed conformation, favoring stepwise proteolysis of APP-C99 via the Aβ42→Aβ38 pathway. This reduces amyloidogenic Aβ42 burden by >60% at nanomolar concentrations while maintaining Aβ40 levels—critical for mitigating compensatory Aβ rebound observed with GSIs [8] [10]. Photoaffinity labeling studies confirm direct engagement with PS1-NTF, validating its subunit-specific targeting [8].
Table 4: Mechanism of Action Comparison
Parameter | γ-Secretase Inhibitors | AZ4800-like GSMs |
---|---|---|
Aβ42 Production | Complete suppression | Selective reduction |
Aβ38 Production | Unchanged or decreased | Significantly increased |
Notch Processing | Inhibited | Unaffected |
Substrate Selectivity | Pan-substrate inhibition | APP-specific modulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7